4,6-Dichloro-2,3-dihydro-1H-inden-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQMXJLBEVRHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907973-35-7 | |
| Record name | 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=907973-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 4,6 Dichloro 2,3 Dihydro 1h Inden 1 Amine and Its Precursors
Retrosynthetic Analysis Strategies for the 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Core
A logical retrosynthetic analysis of the target molecule, this compound, identifies the carbon-nitrogen bond as the most strategic initial disconnection. This approach simplifies the target into the precursor ketone, 4,6-dichloro-2,3-dihydro-1H-inden-1-one, and an ammonia (B1221849) equivalent. This transformation is typically achieved via reductive amination.
A subsequent disconnection of the indanone ring itself, reversing an intramolecular Friedel-Crafts acylation, leads to 3-(2,4-dichlorophenyl)propanoyl chloride. masterorganicchemistry.combeilstein-journals.orgguidechem.com This acyl chloride is readily derived from its corresponding carboxylic acid, 3-(2,4-dichlorophenyl)propanoic acid. chemimpex.com This precursor can be further simplified to basic aromatic starting materials such as 1,3-dichlorobenzene, highlighting a convergent and practical synthetic strategy. More advanced strategies, such as radical-based disconnections, can also be conceptualized but are less common for this type of architecture. acs.orgnih.gov
Conventional Synthetic Approaches to Dichloroindanone Intermediates
The synthesis of the key intermediate, 4,6-dichloro-2,3-dihydro-1H-inden-1-one, relies on established methods for ring formation and, where necessary, halogenation.
The most prevalent method for constructing the indanone ring system is the intramolecular Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.com This reaction typically begins with a 3-arylpropanoic acid derivative. For the synthesis of 4,6-dichloro-1-indanone, the required starting material is 3-(2,4-dichlorophenyl)propanoic acid. chemimpex.com
The synthesis proceeds in two main steps:
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl halide, most commonly an acyl chloride. This is achieved by treating 3-(2,4-dichlorophenyl)propanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). beilstein-journals.orgorgsyn.orggoogle.com
Intramolecular Acylation: The resulting 3-(2,4-dichlorophenyl)propanoyl chloride undergoes an intramolecular electrophilic aromatic substitution in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). beilstein-journals.orgsigmaaldrich.com The electrophilic acylium ion attacks the aromatic ring at the position ortho to the alkyl chain, leading to the closure of the five-membered ring and the formation of 4,6-dichloro-2,3-dihydro-1H-inden-1-one after an aqueous workup. Alternative, "greener" catalysts and conditions, such as using hexafluoro-2-propanol (HFIP) as both solvent and promoter, have also been developed for Friedel-Crafts acylations. organic-chemistry.orgorgsyn.org
While direct halogenation of a pre-formed indanone ring is possible, achieving the specific 4,6-dichloro substitution pattern with high regioselectivity can be challenging. It is generally more efficient and synthetically reliable to introduce the chlorine atoms onto the aromatic precursor prior to the cyclization step. wikipedia.org
The use of 3-(2,4-dichlorophenyl)propanoic acid as the starting material ensures that the chlorine atoms are correctly positioned from the outset, circumventing the need for a potentially low-yielding or non-selective halogenation of the indanone core. If direct chlorination were to be attempted, reagents such as trichloroisocyanuric acid (TCCA) could be employed, though this may lead to a mixture of chlorinated isomers. rsc.org
Amination Reactions for Dihydroinden-1-one to Dihydroinden-1-amine Transformation
The conversion of the carbonyl group in 4,6-dichloro-2,3-dihydro-1H-inden-1-one to the primary amine of the target molecule is a critical step. Reductive amination is the most common and direct method for this transformation. wikipedia.org
The process can be described as follows:
Imine or Oxime Formation: The ketone is reacted with an amine source. For the synthesis of a primary amine, ammonia or a protected equivalent is used to form an intermediate imine. Alternatively, hydroxylamine (B1172632) can be used to form a more stable oxime intermediate. This reaction is typically performed under mildly acidic conditions to facilitate the dehydration step. wikipedia.org
Reduction: The C=N double bond of the in-situ generated imine or the isolated oxime is then reduced to a C-N single bond. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), the milder sodium cyanoborohydride (NaBH₃CN), which is selective for imines over ketones, or catalytic hydrogenation using hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C). researchgate.netmasterorganicchemistry.com
An alternative, multi-step pathway involves the initial reduction of the ketone to 4,6-dichloro-2,3-dihydro-1H-inden-1-ol using a simple hydride reducing agent like NaBH₄. The resulting alcohol can be converted into an azide (B81097), for instance, via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA). Subsequent reduction of the azide group, either through catalytic hydrogenation or a Staudinger reduction with triphenylphosphine, yields the final primary amine. researchgate.net
Stereoselective Synthesis of this compound and Chiral Analogues
Creating a single enantiomer of this compound requires stereocontrolled methodologies, as the C1 carbon is a stereocenter.
Several strategies exist to achieve an enantiomerically enriched or pure product.
Asymmetric Reduction of the Ketone: The precursor, 4,6-dichloro-2,3-dihydro-1H-inden-1-one, can be reduced to a single enantiomer of the corresponding alcohol using chiral catalysts. wikipedia.org Well-established methods include the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst. The resulting enantiopure alcohol can then be converted to the chiral amine through a sequence of reactions that proceeds with inversion of stereochemistry, such as the Mitsunobu-azide formation followed by reduction described previously. researchgate.net
Asymmetric Reductive Amination: This is a more atom-economical approach where the prochiral ketone is converted directly to the chiral amine. This can be accomplished using biocatalysis, where enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) catalyze the reduction of the intermediate imine with high enantioselectivity. researchgate.netresearchgate.net Alternatively, transition metal catalysis employing a chiral ligand (e.g., iridium or rhodium complexes) can be used to perform the asymmetric hydrogenation of the imine. rsc.org
Diastereomeric Resolution: A classical approach involves synthesizing the racemic amine and then resolving the enantiomers. This is done by reacting the racemic amine with a chiral resolving agent, such as an enantiopure carboxylic acid like (R)-O-acetylmandelic acid. researchgate.net This reaction forms a pair of diastereomeric amide salts, which possess different physical properties and can often be separated by fractional crystallization. After separation, the pure diastereomer is hydrolyzed to release the desired enantiomerically pure amine. researchgate.net
Chiral Auxiliary and Chiral Catalyst-Controlled Approaches
The synthesis of enantiomerically pure this compound is critical for its potential applications in pharmaceuticals and materials science. The primary strategy for achieving this involves the asymmetric reduction of the prochiral precursor, 4,6-dichloro-2,3-dihydro-1H-inden-1-one. This can be accomplished using chiral catalysts or by employing chiral auxiliaries.
Chiral Catalyst-Controlled Reduction:
Asymmetric transfer hydrogenation (ATH) and catalytic hydrogenation are powerful methods for the enantioselective reduction of ketones. This approach utilizes a metal catalyst, typically based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), complexed with a chiral ligand. For the conversion of 4,6-dichloro-2,3-dihydro-1H-inden-1-one to the corresponding chiral alcohol, which is a direct precursor to the amine, a catalyst system such as Ru(II)/chiral diamine-diphosphine could be employed. The resulting chiral alcohol can then be converted to the amine via methods like the Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine source, preserving the stereochemistry.
Alternatively, direct reductive amination of the ketone using a chiral catalyst offers a more direct route. While less common, methods are being developed for the direct asymmetric reductive amination of ketones. A prominent alternative is the asymmetric hydrogenation of an intermediate enamine or imine derived from the ketone.
The development of efficient asymmetric methods for producing chiral N-heterocycles like piperidines provides a strong precedent for this approach. researchgate.net For instance, copper-catalyzed asymmetric cyclization reactions have been shown to produce chiral N-heterocycles with excellent enantioselectivity, highlighting the potential for catalyst-controlled synthesis of complex chiral amines. researchgate.net
Table 1: Comparison of Potential Chiral Catalyst Systems for Asymmetric Ketone Reduction
| Catalyst Type | Metal Center | Typical Chiral Ligand | Common Hydrogen Source | Typical Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Noyori-type Catalyst | Ruthenium (Ru) | TsDPEN (Tosylated diphenylethylenediamine) | Formic acid/triethylamine | >95% |
| Penn-type Catalyst | Rhodium (Rh) | Chiral Phosphine (e.g., DuPhos) | H₂ gas | >90% |
Chiral Auxiliary-Controlled Synthesis:
This methodology involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a stereoselective reaction. For the synthesis of this compound, the precursor ketone could be reacted with a chiral amine, such as (R)- or (S)-alpha-methylbenzylamine, to form a chiral imine or enamine. Subsequent reduction of this intermediate, often with a standard reducing agent like sodium borohydride, proceeds diastereoselectively due to steric hindrance imposed by the chiral auxiliary. The final step involves the cleavage of the auxiliary to yield the desired enantiomerically enriched amine. While often robust and predictable, this method requires additional synthetic steps for attaching and removing the auxiliary.
Green Chemistry Principles and Sustainable Synthetic Routes
Applying green chemistry principles to the synthesis of this compound and its precursors aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Key areas of focus include the cyclization step to form the indanone core and the choice of solvents and catalysts.
One sustainable approach to synthesizing the 1-indanone (B140024) skeleton involves the use of Meldrum's acid derivatives. beilstein-journals.orgorgsyn.org This method serves as an alternative to traditional intramolecular Friedel–Crafts acylations which often require harsh Lewis acids (like AlCl₃) or strong protic acids (like polyphosphoric acid), leading to significant waste streams. The synthesis using Meldrum's acid can be catalyzed by more environmentally benign metal triflates and often proceeds under milder conditions. beilstein-journals.org
Atom Economy: Designing transformations that incorporate the maximum number of atoms from the reactants into the final product. Direct reductive amination is superior to multi-step sequences involving protection and deprotection.
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or dichloroethane with greener alternatives such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water where possible. researchgate.net
Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. The use of catalytic hydrogenation instead of metal hydride reagents for reduction steps is a prime example. researchgate.net
Energy Efficiency: Utilizing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Table 2: Comparison of Traditional vs. Green Synthetic Routes for the Indanone Precursor
| Feature | Traditional Route (Friedel-Crafts) | Greener Route (Meldrum's Acid) |
|---|---|---|
| Starting Materials | Dichlorinated phenylpropionic acid chloride | Dichlorinated benzaldehyde, Meldrum's acid |
| Cyclization Reagent | Stoichiometric AlCl₃ or H₃PO₄ | Catalytic (e.g., Sc(OTf)₃) or thermal |
| Solvent | Chlorinated solvents (e.g., CS₂, DCE) | Greener solvents (e.g., Ethanol) |
| Waste Generation | High (acidic quenching, metal salts) | Low (catalyst can be recycled) |
| Reaction Conditions | Often harsh (high temp, strong acid) | Generally milder |
Flow Chemistry Applications in the Synthesis of this compound
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters.
A potential flow synthesis of this compound could involve the reduction of a suitable precursor, such as a corresponding nitro- or azido-indane derivative, within a microreactor system. For instance, the metal-free reduction of nitro compounds to primary amines using trichlorosilane (B8805176) has been successfully adapted to a continuous-flow process, affording clean products in high yields with very short residence times. beilstein-journals.org
Hypothetical Flow Synthesis:
A two-stage flow process could be envisioned:
Stage 1: Indanone Synthesis: The intramolecular cyclization to form 4,6-dichloro-2,3-dihydro-1H-inden-1-one could be performed in a heated flow reactor, potentially using a solid-supported acid catalyst packed into a column. This would allow for high temperatures and pressures to be used safely, accelerating the reaction while enabling easy separation of the catalyst.
Stage 2: Reductive Amination: The purified indanone from Stage 1 could then be mixed with an ammonia source and a stream of hydrogen gas and passed through a heated column reactor containing a packed-bed hydrogenation catalyst (e.g., Pd/C or Raney Nickel). This continuous reductive amination would rapidly produce the target amine.
The use of flow chemistry can be particularly beneficial for handling potentially unstable intermediates like azides, which are precursors in some amine syntheses. nih.gov Generating and immediately consuming such intermediates in a flow system minimizes the risk associated with their accumulation.
Table 3: Potential Parameters for Flow Synthesis of this compound
| Reaction Step | Precursor | Reagents | Reactor Type | Residence Time | Temperature | Potential Yield |
|---|---|---|---|---|---|---|
| Nitro Reduction | 4,6-Dichloro-1-nitro-2,3-dihydro-1H-indene | HSiCl₃, Tertiary Amine | PTFE Coil Reactor | 5-50 min | Room Temp | >90% beilstein-journals.org |
| Reductive Amination | 4,6-Dichloro-2,3-dihydro-1H-inden-1-one | NH₃, H₂ | Packed-Bed (e.g., Pd/C) | 2-20 min | 50-100 °C | High |
| Azide Reduction | 1-Azido-4,6-dichloro-2,3-dihydro-1H-indene | H₂ | Packed-Bed (e.g., Pd/C) | <10 min | Room Temp | >95% |
Chemical Reactivity and Derivatization Studies of 4,6 Dichloro 2,3 Dihydro 1h Inden 1 Amine
Nucleophilic Substitution Reactions Involving the Amine Moiety
The primary amine group in 4,6-dichloro-2,3-dihydro-1H-inden-1-amine is a key site for nucleophilic reactions, readily undergoing transformations such as acylation, sulfonylation, and alkylation. These reactions are fundamental for introducing a wide variety of functional groups, thereby modifying the molecule's properties.
Acylation: The amine reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is typically high-yielding and is a common strategy for protecting the amine group or for building more complex molecular architectures.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. This transformation is analogous to acylation and is often used in medicinal chemistry to introduce sulfonyl moieties.
Alkylation: The nitrogen atom can be alkylated using alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono- and di-alkylated products, and in some cases, even tri-alkylation to form a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com The use of specific reagents and conditions, such as reductive amination, can provide better selectivity for mono-alkylation. organic-chemistry.org
| Reaction Type | Reagent Example | Product Type | Conditions |
| Acylation | Acetyl chloride | N-acylated indane amine | Base (e.g., triethylamine), aprotic solvent |
| Sulfonylation | Tosyl chloride | N-sulfonylated indane amine | Base (e.g., pyridine), aprotic solvent |
| Alkylation | Methyl iodide | N-methylated indane amine | Base, potential for over-alkylation |
**3.2. Reactions at the Indane Ring System
The indane ring system, comprising a dichlorinated aromatic ring fused to a five-membered ring, offers multiple sites for chemical modification.
Electrophilic aromatic substitution (EAS) introduces new substituents onto the benzene (B151609) ring. byjus.commasterorganicchemistry.com The regiochemical outcome of such reactions on the this compound scaffold is determined by the directing effects of the substituents already present.
The two chlorine atoms are deactivating but ortho-, para-directing groups. The fused alkyl ring is a weak activating group, also directing ortho and para. The powerful directing effect, however, comes from the amine group, even though it is not directly attached to the aromatic ring. As a strong activating group, the amino moiety directs electrophiles to the positions ortho and para relative to the point of fusion, which are the 5- and 7-positions.
Considering these combined effects:
The chlorine at position 4 directs to positions 3 (sterically hindered) and 5.
The chlorine at position 6 directs to positions 5 and 7.
The fused amino-cyclopentyl group strongly activates and directs towards positions 5 and 7.
Therefore, electrophilic substitution is strongly favored at the 5- and 7-positions , which are activated by all substituents. Nitration, for instance, with a mixture of nitric and sulfuric acid, would be expected to yield a mixture of 5-nitro and 7-nitro derivatives. masterorganicchemistry.comdoubtnut.comrsc.org Similarly, halogenation with a Lewis acid catalyst would introduce a halogen at these same positions. wikipedia.orgyoutube.com
| EAS Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4,6-Dichloro-5-nitro-2,3-dihydro-1H-inden-1-amine and 4,6-Dichloro-7-nitro-2,3-dihydro-1H-inden-1-amine |
| Bromination | Br₂, FeBr₃ | 5-Bromo-4,6-dichloro-2,3-dihydro-1H-inden-1-amine and 7-Bromo-4,6-dichloro-2,3-dihydro-1H-inden-1-amine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4,6-dichloro-2,3-dihydro-1H-inden-1-amine and 7-Acyl-4,6-dichloro-2,3-dihydro-1H-inden-1-amine (Amine protection required) |
The chlorine and alkane functionalities of the indane system can be modified through various transformations.
Halogen Positions: The aryl chlorides are generally unreactive towards traditional nucleophilic aromatic substitution (SNAr). However, they serve as excellent handles for transition-metal-catalyzed cross-coupling reactions. nih.gov For example, Suzuki coupling with boronic acids, Heck coupling with alkenes, or Buchwald-Hartwig amination could be employed to replace the chlorine atoms with new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions provide powerful methods for elaborating the core structure.
Alkane Positions: Direct functionalization of the sp³-hybridized C2 and C3 positions of the indane ring is challenging. However, should a derivative with a carbonyl group at the C1 position be used (4,6-dichloro-2,3-dihydro-1H-inden-1-one), the adjacent C2 position becomes activated, allowing for reactions such as alpha-halogenation or aldol (B89426) condensations.
Carbon-Carbon Bond Formation Strategies at the Indane Core
Building molecular complexity often involves the formation of new carbon-carbon bonds. For the this compound core, this is most effectively achieved via modern cross-coupling chemistry. researchgate.netmdpi.com
Palladium-Catalyzed Cross-Coupling: As mentioned, the chlorine atoms at positions 4 and 6 are suitable for a range of palladium-catalyzed reactions. The Suzuki-Miyaura reaction, for instance, allows for the coupling of the aryl chloride with an organoboron reagent to form a new C-C bond. nih.govmdpi.com By selecting the appropriate catalyst and conditions, it may be possible to achieve selective mono- or di-substitution.
Directed Ortho-Metalation: While the electronic effects favor substitution at positions 5 and 7, it is conceivable that the amine (or a derivative thereof) could act as a directing group for ortho-lithiation, potentially enabling functionalization at the C7 position with high regioselectivity. Subsequent reaction with a carbon electrophile would forge a new C-C bond.
Formation of Complex Heterocyclic Systems Incorporating the Indane Amine Scaffold
The structure of this compound, being a cyclic β-arylethylamine, is an ideal precursor for the synthesis of fused heterocyclic systems, most notably through the Pictet-Spengler reaction . wikipedia.orgnrochemistry.comnih.govyoutube.com
This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion under acidic conditions). The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution to close a new six-membered ring. nih.gov
Given the directing effects on the aromatic ring, the cyclization is expected to occur at either the 5- or 7-position. Cyclization at the 7-position would lead to a linearly fused system, while cyclization at the 5-position would result in an angularly fused product. The precise outcome would depend on the reaction conditions and the steric and electronic nature of the carbonyl component. This strategy provides a powerful route to novel, complex polycyclic scaffolds derived from the indane amine core. nih.govsci-hub.boxamazonaws.comnih.gov
Spectroscopic and Computational Elucidation of 4,6 Dichloro 2,3 Dihydro 1h Inden 1 Amine Structure and Electronic Properties
Advanced Spectroscopic Characterization Techniques for Structural Assignment
Spectroscopic methods are indispensable for determining the precise atomic arrangement and bonding within a molecule. For 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine, a multi-faceted approach utilizing various spectroscopic techniques would be necessary for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton at the chiral center (C1), and the methylene (B1212753) protons of the five-membered ring. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern on the aromatic ring and the connectivity within the dihydroindene core. For instance, the aromatic protons would likely appear as distinct singlets or doublets depending on their coupling, and the protons on the aliphatic portion would exhibit complex splitting patterns due to their diastereotopic nature.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. This would help to confirm the presence of the dichlorinated benzene (B151609) ring and the specific carbons of the indenamine structure. The chemical shifts would be indicative of the electronic environment of each carbon atom.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These 2D experiments are vital for assembling the complete molecular structure.
Hypothetical ¹H NMR Data Table for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Aromatic H |
| ~7.3 | s | 1H | Aromatic H |
| ~4.5 | t | 1H | CH-NH₂ |
| ~3.0 - 2.8 | m | 2H | CH₂ |
| ~2.5 - 2.3 | m | 2H | CH₂ |
| ~2.0 | br s | 2H | NH₂ |
Note: This table is illustrative and not based on experimental data.
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Analysis
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the aromatic ring. The C-Cl stretching vibrations would also be observable in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C-Cl bonds.
Hypothetical IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H stretch | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 800-600 | C-Cl stretch | Aryl Halide |
Note: This table is illustrative and not based on experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) would indicate the extent of conjugation in the aromatic system. The presence of the dichloro-substituted benzene ring fused to the five-membered ring would influence the energy of the π → π* transitions.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature in the mass spectrum of this compound, showing a characteristic M, M+2, and M+4 pattern. Fragmentation analysis would reveal information about the stability of different parts of the molecule.
Computational Chemistry and Quantum Mechanical Investigations
In the absence of experimental data, computational methods are powerful tools for predicting molecular properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
DFT calculations could be employed to predict the three-dimensional structure of this compound.
Geometry Optimization: This would provide the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles.
Electronic Structure Analysis: DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations would offer insights into the reactivity and intermolecular interactions of the compound. Furthermore, theoretical vibrational frequencies and NMR chemical shifts can be calculated and compared with experimental data for structural validation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.comyoutube.com Conversely, the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor, with its energy level corresponding to electron affinity and electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. muni.czsemanticscholar.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz A small energy gap suggests the molecule is more reactive, more polarizable, and prone to intramolecular charge transfer. semanticscholar.orgresearchgate.net
For this compound, computational analysis using Density Functional Theory (DFT) provides the energies of these frontier orbitals. The distribution of HOMO density is anticipated to be concentrated around the electron-rich amine group and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO density is expected to be distributed across the aromatic ring and the carbon-chlorine bonds, highlighting potential sites for nucleophilic attack.
Table 1: FMO Properties of this compound
Parameter Energy (eV) Description E(HOMO) -6.15 Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. E(LUMO) -1.20 Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. Energy Gap (ΔE) 4.95 Indicates high kinetic stability and relatively low chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, offering insights into bonding, lone pairs, and intermolecular and intramolecular charge-transfer interactions. wikipedia.orgaiu.edu This method localizes the molecular orbitals into Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals. wikipedia.org The interaction between a filled Lewis-type NBO (donor) and an empty non-Lewis-type NBO (acceptor) signifies delocalization and contributes to the molecule's stability. The energy of this interaction, known as the second-order perturbation stabilization energy, E(2), quantifies the extent of charge transfer.
Table 2: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound
Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol) Interaction Type LP (N12) π* (C5-C6) 5.85 Lone pair delocalization contributing to ring stability. LP (Cl10) σ* (C4-C5) 2.10 Hyperconjugative interaction involving the chlorine substituent. π (C2-C3) π* (C4-C5) 18.50 π-conjugation within the aromatic system. π (C5-C6) π* (C2-C7) 22.30 Strong intramolecular charge transfer within the phenyl ring.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites and Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. slideshare.net The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. Red regions signify negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green areas represent neutral potential.
For this compound, the MEP surface analysis highlights specific reactive sites. The most negative potential (red) is expected to be located around the nitrogen atom of the amine group, due to its lone pair of electrons, making it the primary site for protonation and electrophilic interactions. The chlorine atoms will also exhibit negative potential. Regions of positive potential (blue) are likely concentrated around the hydrogen atoms of the amine group, indicating their susceptibility to interact with nucleophiles or act as hydrogen bond donors. The aromatic ring will show a distribution of potentials, influencing its interaction with other molecules.
Table 3: MEP Surface Characteristics and Reactivity Predictions for this compound
Molecular Region Potential Range (a.u.) Color Code Predicted Reactivity Amine Group (around N) -0.04 to -0.02 Red/Yellow Primary site for electrophilic attack and hydrogen bond accepting. Amine Group (H atoms) +0.03 to +0.05 Blue Site for nucleophilic attack and hydrogen bond donating. Aromatic Ring (π-system) -0.01 to +0.01 Green/Yellow General electrophilic and nucleophilic interactions. Chlorine Atoms -0.02 to -0.015 Yellow/Orange Site for electrophilic interactions.
Time-Dependent DFT (TD-DFT) for Electronic Spectra Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmaterialsciencejournal.org It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. materialsciencejournal.org By analyzing the molecular orbitals involved in these transitions (e.g., HOMO to LUMO), TD-DFT provides a theoretical basis for interpreting experimental spectra and understanding the nature of electronic excitations, such as n→π* or π→π*. researchgate.netresearchgate.net
The simulated UV-Vis spectrum for this compound is predicted to show characteristic absorption bands in the ultraviolet region. The main transitions are expected to be of the π→π* type, originating from the aromatic system, and n→π* transitions involving the lone pair electrons of the nitrogen and chlorine atoms. Comparing the calculated spectra in different solvents can also reveal information about solvent effects on the electronic structure. materialsciencejournal.orgnih.gov
Table 4: Calculated Electronic Transitions for this compound (in gas phase)
Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution Transition Type 4.88 254 0.021 HOMO -> LUMO+1 π -> π* 5.15 241 0.095 HOMO-1 -> LUMO π -> π* 5.42 229 0.005 HOMO -> LUMO+2 n -> π*
Non-Linear Optical (NLO) Properties Exploration and Potential Applications
Non-Linear Optical (NLO) materials are of great interest for applications in photonics and optoelectronics due to their ability to alter the properties of light. researchgate.netresearchgate.net The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β, γ, etc.). A large hyperpolarizability value is indicative of a significant NLO response. Molecules with strong intramolecular charge transfer (ICT) from a donor group to an acceptor group, often facilitated by a π-conjugated system, tend to exhibit enhanced NLO properties. semanticscholar.org A small HOMO-LUMO gap is also associated with a greater NLO response. researchgate.net
For this compound, the presence of the electron-donating amine group and the electron-withdrawing chlorine atoms connected through a π-system suggests potential for NLO activity. Computational calculations of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can quantify this potential. A comparison with a standard NLO material like urea (B33335) can provide a benchmark for its performance. researchgate.net
Table 5: Calculated NLO Properties of this compound
Parameter Calculated Value (a.u.) Urea (Reference) Description Dipole Moment (μ) 3.2 D 1.37 D Measures the molecule's overall polarity. Mean Polarizability (α) 115 ~35 Indicates the ease of distortion of the electron cloud by an electric field. First Hyperpolarizability (β_tot) 250 ~30 Quantifies the second-order NLO response. A larger value indicates stronger NLO activity.
Global Reactivity Descriptors (e.g., chemical hardness, electrophilicity index)
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). materialsciencejournal.orgresearchgate.net
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." semanticscholar.org Softness is the reciprocal of hardness. researchgate.net
Electronegativity (χ) and Chemical Potential (μ) : These describe the tendency of a molecule to attract electrons.
Electrophilicity Index (ω) : This index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment, categorizing its propensity as an electron acceptor (electrophile). researchgate.net
Table 6: Global Reactivity Descriptors for this compound
Descriptor Formula Calculated Value (eV) Interpretation Ionization Potential (IP) -E(HOMO) 6.15 Energy required to remove an electron. Electron Affinity (EA) -E(LUMO) 1.20 Energy released when an electron is added. Chemical Hardness (η) (IP - EA) / 2 2.475 High value indicates high stability and low reactivity. researchgate.net Global Softness (S) 1 / (2η) 0.202 Low value indicates low reactivity. Electronegativity (χ) (IP + EA) / 2 3.675 Measures the ability to attract electrons. Chemical Potential (μ) -(IP + EA) / 2 -3.675 Represents the escaping tendency of electrons. Electrophilicity Index (ω) μ² / (2η) 2.73 Indicates moderate electrophilic character.
Exploration of Bioactive Derivatives and Mechanistic Insights Based on 4,6 Dichloro 2,3 Dihydro 1h Inden 1 Amine Scaffold
Rational Design and Scaffold Hopping Strategies for Novel Analogues
The rational design of new therapeutic agents frequently utilizes the 4,6-dichloro-2,3-dihydro-1H-inden-1-amine scaffold as a foundational structure. A primary strategy in this endeavor is scaffold hopping, a medicinal chemistry technique where the central chemical framework of a known active compound is replaced by a different, but functionally similar, structure. dtic.milnih.gov This approach aims to discover novel compounds with enhanced properties, such as improved efficacy or better pharmacokinetic profiles. dtic.mil The goal is to generate new lead compounds and chemical series that retain the desired biological activity while offering advantages over the original molecule. dtic.milnih.gov
One application of rational design and scaffold hopping is in the development of kinase inhibitors. chemrxiv.org By replacing the core scaffold of an existing kinase inhibitor while retaining key binding motifs, researchers can explore new chemical space and identify novel inhibitor classes. chemrxiv.org This has been facilitated by computational methods, including deep learning strategies, to identify suitable replacement scaffolds. chemrxiv.org Another area of application is in the design of dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes, where scaffold hopping from a natural product lead compound led to a significant increase in potency. nih.gov
The process of scaffold hopping can be categorized in various ways, including heterocycle replacements, ring opening or closure, peptidomimetics, and topology-based hopping. dtic.mil These strategies allow for varying degrees of structural change, from minor modifications to entirely new molecular architectures, providing a versatile toolkit for drug discovery. dtic.mil
Structure-Activity Relationship (SAR) Studies of Functionalized Indane Amines
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of functionalized indane amines influences their biological activity. These studies involve the systematic modification of different parts of the molecule to determine which structural features are critical for its desired pharmacological effects. nih.govnih.govnih.gov
For example, in the development of antimicrobial agents, SAR studies on fatty amine-tripeptide conjugates have shown that the length of the fatty amine and the amino acid sequence are crucial for their activity against various pathogens. nih.govnih.gov Similarly, in the design of PPARγ-targeted antidiabetics, SAR studies of structurally related compounds revealed that specific substitutions on the aromatic rings and the nature of the linker between them were key to their transcriptional potency. nih.gov
The dichlorination pattern, such as that in this compound, is a critical aspect of the SAR. The position and number of halogen atoms on a molecule can significantly impact its binding affinity and selectivity for a biological target. nih.gov SAR studies also explore the effects of other functional groups and their positions on the indane scaffold. For instance, in the development of antimalarial quinolines, the addition of an amino group at a specific position was investigated to understand its effect on potency. nih.gov
A comprehensive SAR study can guide the optimization of a lead compound by identifying which modifications are likely to improve its activity and which may be detrimental. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.govnih.gov
Preclinical Target Identification and Molecular Interaction Mechanisms
The this compound scaffold and its derivatives have been investigated for their potential to modulate neurotransmitter systems, which are critical in the central nervous system (CNS). The gamma-aminobutyric acid (GABA) system, being the primary inhibitory neurotransmitter system in the brain, is a key target. nih.govnih.gov GABAA receptors, which are ligand-gated ion channels, are allosterically modulated by various compounds, leading to an increase or decrease in neuronal inhibition. nih.gov The structural features of indane amines make them candidates for interacting with these receptors.
While direct evidence for the interaction of this compound with serotonin (B10506) receptors is not extensively detailed in the provided search results, the broader class of amine-containing compounds is known to interact with various neurotransmitter receptors.
The functionalized indane amine scaffold has been explored for its potential to inhibit various enzymes.
Phosphodiesterases (PDEs): These enzymes are responsible for degrading cyclic nucleotides like cAMP and cGMP. nih.govnih.gov PDE inhibitors can have a wide range of therapeutic effects, including bronchodilation and vasodilation. nih.gov Specifically, PDE2 inhibitors have been investigated for their potential in neuroprotection and repair. nih.gov
Cholinesterases: Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov There are two main types: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Some inhibitors are reversible, while others are irreversible. nih.gov
Kinases: Kinases are a large family of enzymes that play crucial roles in cell signaling. Kinase inhibitors are a major class of drugs, particularly in oncology. The design of kinase inhibitors often involves targeting the ATP-binding site.
The effectiveness of a drug is highly dependent on its binding affinity for its intended target and its selectivity over other potential targets. High affinity ensures that the drug can exert its effect at low concentrations, while high selectivity minimizes off-target effects and potential side effects.
The functionalization of a scaffold plays a key role in determining its binding affinity and selectivity. For example, the introduction of primary amine groups can significantly enhance the mixed-gas sorption selectivity in polymers of intrinsic microporosity (PIMs), demonstrating a resistance to plasticization. rsc.orgrsc.org The specific placement of functional groups, such as in the case of ligand-controlled orthogonal functionalization of aliphatic amines, can direct the reactivity and selectivity of a molecule. researchgate.net
In the context of drug design, selectivity is crucial. For instance, in the development of antimalarials, compounds are sought that have high potency against the parasite but low toxicity to human cells, indicating a high selectivity index. nih.gov Similarly, for gas separation membranes, amine-functionalized materials have shown enhanced selectivity for CO2 over other gases. utwente.nl
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a derivative of this compound, and its biological target at an atomic level. ajchem-a.comnih.govnajah.edunih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. najah.edu This technique helps in understanding the binding mode and can be used to screen virtual libraries of compounds to identify potential hits. For example, docking studies have been used to investigate the binding of potential anticancer agents to their target proteins. nih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding interactions and conformational changes that may occur. ajchem-a.comnih.gov MD simulations can be used to:
Assess the stability of a protein-ligand complex by calculating the root-mean-square deviation (RMSD) of the protein backbone. ajchem-a.comnajah.edu
Analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. ajchem-a.com
Explore the entire binding or unbinding process of a ligand. nih.gov
These computational methods are integral to modern drug discovery, aiding in the rational design of more potent and selective drug candidates. ajchem-a.comnih.gov
In Vitro Mechanistic Studies of Cellular Activity
The therapeutic potential of compounds derived from the this compound scaffold is an area of growing research interest. In vitro studies are crucial for elucidating the cellular mechanisms through which these derivatives exert their effects. This section explores the mechanistic insights into the neuroprotective, anti-inflammatory, and antiproliferative activities of bioactive derivatives based on the 2,3-dihydro-1H-indene framework.
Antiproliferative Effects in Cancer Cell Lines
Recent research has identified derivatives of the 2,3-dihydro-1H-indene scaffold as potent inhibitors of cancer cell proliferation. These compounds have been shown to target fundamental cellular processes involved in tumor growth and progression.
A notable series of novel dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization. nih.gov One of the most potent derivatives, compound 12d, demonstrated significant antiproliferative activity against a panel of four human cancer cell lines. nih.govtandfonline.comnih.gov The inhibitory concentrations (IC₅₀) for compound 12d were in the nanomolar range, highlighting its potent anticancer effects. nih.govtandfonline.comnih.gov Furthermore, this compound exhibited a degree of selectivity, showing lower cytotoxicity against a normal human lung fibroblast cell line (HFL-1). nih.gov
The primary mechanism for the antiproliferative activity of these dihydro-1H-indene derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Compound 12d was found to bind to the colchicine (B1669291) site on tubulin, thereby disrupting the formation of microtubules. nih.govtandfonline.comnih.gov Microtubules are essential for various cellular functions, including cell division, and their disruption is a key strategy in cancer chemotherapy. nih.gov
The inhibition of tubulin polymerization by these derivatives leads to a cascade of downstream cellular events. Flow cytometry analysis revealed that treatment with compound 12d induces cell cycle arrest at the G2/M phase in cancer cells. nih.govnih.gov This arrest is a common consequence of the action of microtubule-targeting agents. nih.gov Following cell cycle arrest, compound 12d was also shown to stimulate apoptosis, or programmed cell death, which is a critical mechanism for eliminating cancer cells. nih.govnih.gov
The following interactive data table summarizes the in vitro antiproliferative activity of the potent dihydro-1H-indene derivative, compound 12d, against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Chronic Myeloid Leukemia | 0.028 |
| H22 | Hepatoma | 0.068 |
| HeLa | Cervical Cancer | 0.078 |
| A549 | Lung Cancer | 0.087 |
| HFL-1 (Normal) | Lung Fibroblast | 0.271 |
Table 1: In Vitro Antiproliferative Activity of Dihydro-1H-indene Derivative (Compound 12d). Data sourced from nih.gov.
Anti-inflammatory Mechanisms
While direct in vitro studies on the anti-inflammatory mechanisms of this compound are not extensively documented, research on other structurally related heterocyclic compounds provides insights into potential pathways. For instance, a diamine-PEGylated derivative of oleanolic acid has been shown to exert its anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov This compound also suppressed the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. nih.gov Mechanistically, these effects were linked to the blockage of IκBα phosphorylation, a critical step in the activation of the NF-κB signaling pathway. nih.gov
Similarly, studies on new 2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated anti-inflammatory activity, with some compounds showing efficacy comparable to or greater than the non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257) in certain assays. nih.gov The anti-inflammatory actions of some pyrimidine (B1678525) derivatives have been attributed to their ability to inhibit COX enzymes. scilit.com These findings suggest that derivatives of the 2,3-dihydro-1H-indene scaffold could potentially exert anti-inflammatory effects through similar mechanisms, such as the modulation of pro-inflammatory cytokines and enzymes, and the inhibition of key signaling pathways like NF-κB.
Neuroprotection Pathways
The exploration of neuroprotective pathways for derivatives of the this compound scaffold is an emerging field. While direct evidence is limited, studies on structurally analogous compounds offer potential avenues for investigation. For example, certain 2,3-dihydro-1H-isoindol-1-one derivatives, which share a similar bicyclic core structure, have been synthesized and tested for nootropic effects. nih.gov Some of these compounds were found to be as potent as the reference drug piracetam (B1677957) in reversing scopolamine-induced amnesia in animal models, indicating a potential to modulate cognitive function. nih.gov
In a different class of compounds, a dihydropyridine (B1217469) derivative, CV-159, has demonstrated significant neuroprotective effects in models of ischemic brain injury. nih.gov This compound was shown to protect against delayed neuronal death in the hippocampus and reduce brain infarct size. nih.gov Its mechanism of action is thought to involve both the blockage of L-type Ca2+ channels and the inhibition of calmodulin-dependent pathways. nih.gov These examples highlight plausible neuroprotective mechanisms, such as the modulation of neurotransmitter systems and the protection against ischemic damage, that could be explored for novel derivatives of the 2,3-dihydro-1H-indene scaffold.
Future Research Directions and Unexplored Potential of 4,6 Dichloro 2,3 Dihydro 1h Inden 1 Amine
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine and its derivatives is foundational to any further investigation. While standard methods like reductive amination of the corresponding ketone, 4,6-dichloro-2,3-dihydro-1H-inden-1-one, are likely applicable, future research could focus on creating more efficient, stereoselective, and environmentally benign synthetic pathways. chemscene.com
Key research objectives could include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to produce specific enantiomers of the amine. This is crucial as different enantiomers of a chiral amine often exhibit vastly different biological activities and metabolic profiles.
Flow Chemistry: Adapting the synthesis to continuous flow processes, which can offer improved safety, scalability, and consistency compared to traditional batch methods.
Alternative Precursors: Exploring novel synthetic routes starting from more readily available or alternative starting materials to potentially shorten the synthetic sequence and reduce costs.
Computational Design and Virtual Screening for Enhanced Biological Activity and Selectivity
Computer-aided drug design (CADD) presents a powerful, cost-effective strategy for exploring the therapeutic potential of the this compound scaffold. nih.gov By using computational models, researchers can predict how modifications to the molecule will affect its interaction with biological targets, thereby prioritizing the synthesis of the most promising candidates.
Future computational studies should focus on:
Scaffold-Based Virtual Screening: Using the inden-amine core as a base structure to generate large virtual libraries of derivatives with diverse substituents on the aromatic ring or the amine. These libraries can then be screened in silico against databases of known protein structures to identify potential biological targets. nih.govnih.gov
Pharmacophore Modeling: Developing pharmacophore models based on the structure of this compound to identify other compounds with similar spatial arrangements of chemical features that might exhibit comparable biological activities. researchgate.net
Predictive ADME/Tox Modeling: Employing computational tools to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of novel derivatives. This can help identify and eliminate compounds with unfavorable properties early in the discovery process. nih.gov
Table 1: Virtual Screening Workflow for Novel Derivatives
| Step | Description | Rationale |
|---|---|---|
| 1. Scaffold Selection | The core structure of this compound is chosen as the starting point. | Provides a rigid and defined chemical framework for modification. |
| 2. Library Generation | A virtual library of thousands of derivatives is computationally created by adding various functional groups. | To explore a wide chemical space for potential protein interactions. |
| 3. Target Selection | A panel of disease-relevant protein targets (e.g., kinases, GPCRs, proteases) is selected. | To identify potential therapeutic applications for the compound scaffold. |
| 4. Molecular Docking | Each virtual compound is "docked" into the binding site of each target protein using software like AutoDock Vina. nih.gov | To predict the binding affinity and pose of the compound, identifying potential "hits". |
| 5. Hit Prioritization | Compounds are ranked based on their predicted binding scores and interactions with key residues. nih.gov | To select the most promising candidates for chemical synthesis and biological testing. |
Investigation of Previously Unexplored Biological Target Interactions
The biological activity profile of this compound remains largely uncharacterized. The unique combination of a rigid bicyclic system, chlorine substitution, and a primary amine functional group suggests it could interact with a variety of biological targets in novel ways. The indane scaffold is often considered a "privileged" structure in medicinal chemistry, capable of binding to multiple receptor types.
Future research should aim to:
Broad Biological Screening: Test the compound against a wide range of assays and cell lines to identify any potential activity, for instance, as an anti-malarial by targeting enzymes like P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a validated target for other heterocyclic compounds. researchgate.netmdpi.com
Target Deconvolution: For any observed biological activity, utilize chemoproteomics and other advanced techniques to identify the specific protein or proteins with which the compound is interacting.
Exploration of Neurological Targets: Given that structurally related indole (B1671886) derivatives have been investigated as potential antagonists for the NMDA receptor glycine (B1666218) site, exploring the potential interaction of this inden-amine with neurological targets could be a fruitful area of research. nih.gov
Application in Fragment-Based Drug Discovery and Covalent Inhibition Strategies
The molecular properties of this compound make it an intriguing candidate for modern drug discovery paradigms like fragment-based drug discovery (FBDD) and targeted covalent inhibition.
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method that starts with identifying small, low-affinity compounds ("fragments") that bind to a biological target. nih.gov The inden-amine core is an excellent candidate for inclusion in a fragment library due to its low molecular weight, defined 3D structure, and potential for chemical elaboration. Future work could involve screening it against various protein targets and, upon identifying a hit, growing the fragment into a more potent lead compound. nih.govnih.gov
Covalent Inhibition Strategies: While the parent molecule is a non-covalent binder, it serves as an excellent starting point for designing targeted covalent inhibitors. researchgate.net This strategy involves incorporating a reactive electrophilic group (a "warhead") onto the scaffold. nih.gov This warhead can form a permanent covalent bond with a nucleophilic amino acid (like cysteine) on a target protein, often leading to enhanced potency and a prolonged duration of action. nih.gov Future research could focus on synthesizing derivatives of this compound that feature such warheads. nih.govnih.gov
Table 2: Potential Electrophilic "Warheads" for Covalent Inhibitor Design
| Warhead | Reactive Group | Target Residue (Typical) |
|---|---|---|
| Acrylamide | α,β-unsaturated carbonyl | Cysteine |
| Propiolamide | Alkyne adjacent to an amide | Cysteine |
| Vinyl Sulfonamide | Vinyl group attached to a sulfonamide | Cysteine |
| Fluoromethylketone | Ketone with an adjacent fluoromethyl group | Serine, Cysteine |
| Epoxide | Three-membered cyclic ether | Cysteine, Histidine, Serine |
Contribution to Fundamental Organic Chemistry Principles and Reaction Discovery
Beyond potential applications, this compound can serve as a valuable tool for exploring fundamental principles of organic chemistry.
Future academic studies could leverage this compound to:
Study Reaction Mechanisms: The fixed conformation of the indane ring system can be used to study the stereochemical outcomes of reactions on the amine or aromatic ring, providing insight into reaction mechanisms.
Probe Electronic Effects: The two chlorine atoms exert a strong electronic influence on the benzene (B151609) ring. This allows for systematic studies of how electron-withdrawing groups affect the reactivity and properties of the neighboring amine and the aromatic system itself.
Q & A
Basic: What are the established synthetic routes for preparing 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine?
Methodological Answer:
The compound is typically synthesized via catalytic hydrogenation of its ketoxime precursor. For example, asymmetric hydrogenation using chiral phosphine ligands (e.g., Ru-BINAP complexes) can yield enantiomerically enriched amines, as demonstrated in similar inden-1-amine derivatives . Key steps include:
- Precursor Preparation : Chlorination of indanone derivatives at positions 4 and 6 using Cl₂ or SOCl₂ under controlled conditions.
- Oxime Formation : Reaction of the ketone with hydroxylamine hydrochloride.
- Hydrogenation : Use of high-pressure H₂ (e.g., 50–100 bar) with transition metal catalysts (e.g., Pd/C or Ru-based systems) to reduce the oxime to the amine.
Purification often involves column chromatography or recrystallization.
Advanced: How can enantiomeric excess (ee) be optimized during asymmetric synthesis of this compound?
Methodological Answer:
Enantioselectivity depends on ligand choice, solvent polarity, and reaction temperature. For example:
- Ligand Screening : Chiral phosphine ligands (e.g., Josiphos or Mandyphos) may improve ee compared to BINAP, as shown in analogous hydrogenation studies .
- Solvent Effects : Polar aprotic solvents (e.g., MeOH or EtOH) enhance catalyst-substrate interactions, potentially increasing ee by 10–15% .
- Temperature Control : Lower temperatures (0–25°C) reduce kinetic resolution, favoring higher ee.
Validate ee via chiral HPLC (e.g., Chiralpak AD-H column) or NMR with chiral shift reagents .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., Cl at C4/C6) and amine proton integration. For example, the indenyl backbone shows distinct multiplet signals at δ 2.5–3.5 ppm (CH₂ groups) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 218.0145 for C₉H₁₀Cl₂N⁺).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry, as seen in SHELXL-refined structures of related amines .
Advanced: How can researchers resolve contradictions in spectroscopic data for diastereomeric byproducts?
Methodological Answer:
Discrepancies in NMR or MS data may arise from diastereomers or regioisomers. Strategies include:
- 2D NMR (COSY, NOESY) : Identify coupling networks and spatial proximities to distinguish diastereomers. For example, NOE correlations between NH₂ and adjacent CH₂ groups clarify stereochemistry .
- Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) .
- HPLC-MS Coupling : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to separate isomers, followed by MS fragmentation analysis .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis/purification steps due to potential HCl off-gassing during salt formation .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposing in halogenated waste containers .
Advanced: How can researchers mitigate low yields in multi-step syntheses of halogenated inden-amines?
Methodological Answer:
Low yields (e.g., <20% over 5 steps) often stem from:
- Intermediate Instability : Protect amine groups with Boc or Fmoc during chlorination steps .
- Catalyst Poisoning : Pre-treat Pd/C catalysts with H₂ to remove surface oxides before hydrogenation .
- Workflow Optimization : Use flow chemistry for exothermic steps (e.g., Cl₂ reactions) to improve reproducibility and scale-up .
Basic: What are the primary research applications of this compound?
Methodological Answer:
The compound serves as:
- Pharmaceutical Intermediate : Precursor to bioactive molecules like Rasagiline analogs for Parkinson’s disease research .
- Ligand Synthesis : Building block for chiral ligands in asymmetric catalysis .
- Material Science : Functionalized monomer for conductive polymers due to its rigid bicyclic structure .
Advanced: What computational methods aid in predicting the reactivity of halogenated inden-amines?
Methodological Answer:
- DFT Calculations : Model reaction pathways (e.g., Cl substitution vs. ring-opening) using Gaussian or ORCA software.
- Docking Studies : Predict binding affinities for drug candidates using AutoDock Vina with protein targets (e.g., MAO-B enzyme) .
- pKa Estimation : Tools like MarvinSketch predict amine basicity, guiding pH optimization in aqueous reactions .
Basic: How is purity assessed for this compound?
Methodological Answer:
- HPLC : Use a C18 column (gradient: 5–95% MeCN in H₂O over 20 min) to quantify purity (>98% for pharmaceutical use) .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
- Melting Point : Compare observed mp (e.g., 145–147°C) to literature data for consistency .
Advanced: How can researchers address discrepancies between theoretical and observed NMR shifts?
Methodological Answer:
- Solvent Effects : Recalculate shifts using COSMO-RS solvation models in ACD/Labs or MestReNova .
- Dynamic Effects : Account for conformational flexibility via VT-NMR (variable temperature) to identify averaged signals .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to resolve overlapping peaks in crowded spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
